The Strategic Role of H-Orn(Boc)-OBzl.HCl in Advanced Peptide Chemistry
The Strategic Role of H-Orn(Boc)-OBzl.HCl in Advanced Peptide Chemistry
Executive Summary
Peptide synthesis demands rigorous control over molecular reactivity to prevent unwanted side reactions and ensure high-yield chain elongation. Among the arsenal of protected non-proteinogenic amino acids, H-Orn(Boc)-OBzl.HCl (CAS: 1998700-97-2) stands out as a highly specialized and essential building block[1]. As a derivative of L-ornithine, it provides the structural foundation for synthesizing complex polyamines, cyclic peptides, and targeted bioconjugates[2][]. This technical guide explores the mechanistic utility, orthogonal protection logic, and validated protocols for deploying H-Orn(Boc)-OBzl.HCl in modern peptide chemistry.
Structural Anatomy & The Logic of Orthogonality
H-Orn(Boc)-OBzl.HCl is engineered for synthetic precision. Its structure features three distinct functional domains, each tailored for specific reactivity and orthogonal deprotection:
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The α -Amino Group (Free, HCl Salt) : Unlike standard Fmoc- or Boc-protected amino acids used as carboxyl components, this derivative presents a free α -amine. It is stabilized as a hydrochloride salt to prevent premature oxidation or autocatalytic side reactions (such as diketopiperazine formation) during storage[4][5].
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The δ -Amino Group (Boc-Protected) : The side-chain amine is masked by a tert-butyloxycarbonyl (Boc) group. This ensures the δ -amine remains inert during peptide chain elongation. The Boc group is highly acid-labile and can be selectively cleaved using Trifluoroacetic acid (TFA).
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The Carboxyl Group (OBzl-Protected) : The C-terminus is protected as a benzyl ester (OBzl). This group is stable under the mild basic conditions used for Fmoc deprotection and the coupling conditions of solution-phase synthesis, but it can be cleanly removed via catalytic hydrogenolysis (H 2 , Pd/C) or strong acids (e.g., HF)[1].
This orthogonal protection strategy (Boc vs. OBzl) allows chemists to selectively unmask either the side chain or the C-terminus without affecting the rest of the growing peptide architecture.
Fig 1: Orthogonal deprotection pathways for H-Orn(Boc)-OBzl.HCl enabling selective modifications.
Mechanistic Applications in Peptide Chemistry
Solution-Phase Fragment Condensation
In solution-phase peptide synthesis (SPPS), synthesizing long peptides often requires the condensation of smaller, fully protected fragments. H-Orn(Boc)-OBzl.HCl serves as an ideal C-terminal starting material or amine-bearing fragment. Upon neutralization of the HCl salt with a tertiary base (e.g., DIPEA), the α -amine becomes a potent nucleophile, ready to attack the activated carboxyl group of an incoming amino acid.
Synthesis of Cyclic Peptides and Polyamines
Ornithine is a natural precursor to polyamines like putrescine and plays a critical role in the urea cycle[]. By utilizing H-Orn(Boc)-OBzl.HCl, researchers can build linear peptide precursors. Once the linear sequence is complete, the OBzl group can be removed via hydrogenolysis, and the α -amine of the N-terminus can be deprotected, allowing for head-to-tail cyclization. Alternatively, selective removal of the Boc group allows for side-chain-to-tail macrolactamization, a critical structural motif in many antimicrobial peptides and targeted drug delivery systems[2][5].
Quantitative Analysis of Protecting Group Strategies
To contextualize the utility of H-Orn(Boc)-OBzl.HCl, the following table summarizes how it compares against other common ornithine derivatives based on structural protection and cleavage conditions.
| Derivative | N- α Protection | Side-Chain ( δ ) Protection | C- α Protection | Primary Application | Cleavage Condition (Side-Chain) |
| H-Orn(Boc)-OBzl.HCl | Free (HCl salt) | Boc | Benzyl Ester (OBzl) | Amine component in SPPS / Fragment condensation | TFA / DCM |
| Fmoc-Orn(Boc)-OH | Fmoc | Boc | Free | Carboxyl component in standard Fmoc-SPPS | TFA / DCM |
| Boc-Orn(Z)-OH | Boc | Z (Cbz) | Free | Carboxyl component in Boc-SPPS | HF or H 2 , Pd/C |
| H-Orn(Z)-OH | Free | Z (Cbz) | Free | Precursor for modified Ornithine synthesis | HF or H 2 , Pd/C |
Self-Validating Experimental Protocols
To ensure high-fidelity amide bond formation, the following protocol leverages HATU as the coupling reagent. HATU is selected over traditional carbodiimides (like DCC) because it generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling of sterically hindered residues and suppresses racemization.
Protocol: Solution-Phase Coupling of H-Orn(Boc)-OBzl.HCl
Fig 2: Step-by-step solution-phase coupling workflow utilizing H-Orn(Boc)-OBzl.HCl.
Step-by-Step Methodology:
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Preparation : Dissolve 1.0 equivalent of the N-protected amino acid (e.g., Fmoc-AA-OH) and 1.1 equivalents of H-Orn(Boc)-OBzl.HCl in anhydrous N,N-Dimethylformamide (DMF). DMF is critical here as it solvates both the polar salts and the hydrophobic protecting groups.
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Activation : Add 1.1 equivalents of HATU to the solution. Stir for 2 minutes at 0°C to initiate the formation of the active ester.
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In Situ Freebasing & Coupling : Dropwise, add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
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Causality Note: The first equivalent of DIPEA neutralizes the HCl salt of the ornithine derivative, liberating the nucleophilic α -amine. The remaining two equivalents maintain the basic environment required for HATU-mediated coupling. Allow the reaction to warm to room temperature and stir for 2 hours.
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Self-Validation (Reaction Monitoring) : Validate the completion of the reaction via TLC or LC-MS. The complete disappearance of the starting Fmoc-AA-OH mass/spot indicates successful conversion. Do not proceed to workup until this is confirmed.
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Aqueous Workup (Self-Purification System) :
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Dilute the reaction mixture with Ethyl Acetate (EtOAc).
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Wash the organic layer successively with 1N HCl (3x). Causality Note: This removes unreacted basic DIPEA and any trace unreacted ornithine into the aqueous phase.
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Wash with saturated aqueous NaHCO 3 (3x). Causality Note: This neutralizes and extracts acidic byproducts, including the HOAt leaving group generated from HATU.
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Wash with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield the protected dipeptide.
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Conclusion
The deployment of H-Orn(Boc)-OBzl.HCl in peptide chemistry is a masterclass in orthogonal design. By locking the side-chain and C-terminus with distinct, selectively cleavable protecting groups, it provides researchers with the absolute control necessary to synthesize complex, multi-functional peptide therapeutics, cyclic structures, and bioconjugates.
References
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Benchchem. "H-Orn(Boc)-OBzl.HCL | CAS 1998700-97-2 | RUO". Available at: 1
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Chem-Impex. "Nδ-Boc-L-ornithine". Available at: 2
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BOC Sciences. "Ornithine: Definition, Structure, Benefits and Uses". Available at:
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Luxembourg Bio Technologies. "FULL PAPER p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis". Available at: 4
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ACS Publications. "Immobilized Coupling Reagents: Synthesis of Amides/Peptides". Available at: 5
